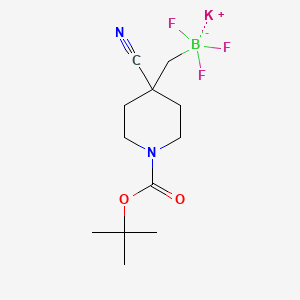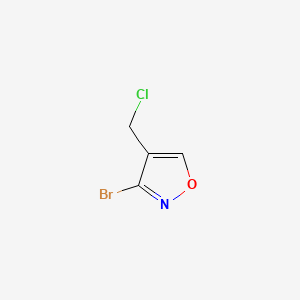![molecular formula C8H4BrF3N2 B13492270 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13492270.png)
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a bromine atom at the 3-position and a trifluoromethyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine typically involves the use of transition metal-catalyzed cross-coupling reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of this compound with aryl or heteroaryl boronic acids in the presence of a palladium catalyst and a base . The reaction conditions often include the use of a tandem catalyst system such as XPhosPdG2/XPhos to avoid debromination .
Industrial Production Methods
Industrial production of this compound may involve similar cross-coupling reactions on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: As mentioned, the Suzuki–Miyaura cross-coupling reaction is a common method to introduce aryl or heteroaryl groups at the 3-position.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Boronic Acids: Used as coupling partners in Suzuki–Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the reactions.
Major Products
The major products formed from these reactions include various arylated derivatives of this compound, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as inhibitors of monoamine oxidase B, an important target in the treatment of neurodegenerative disorders.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or photophysical properties.
Biological Applications: The compound has been studied for its potential use in cancer therapeutics and as a scaffold for the design of new drugs.
Mechanism of Action
The mechanism of action of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its inhibitory activity against monoamine oxidase B is due to its ability to bind to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . The compound’s effects on other molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar pyrazole core but differ in the position of substituents and the nature of functional groups.
Pyrazolo[1,5-a]pyrimidine Derivatives:
Uniqueness
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct electronic and steric properties. These features make it a versatile scaffold for the development of new compounds with tailored properties for specific applications .
Properties
Molecular Formula |
C8H4BrF3N2 |
|---|---|
Molecular Weight |
265.03 g/mol |
IUPAC Name |
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-4-13-14-6(5)2-1-3-7(14)8(10,11)12/h1-4H |
InChI Key |
RQUBFNUJPQSYQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C(=C1)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


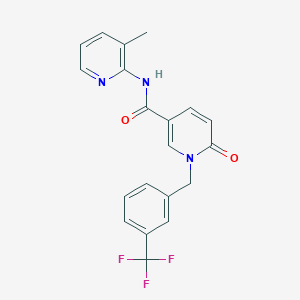
![4-amino-N-methylbicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B13492211.png)

![Tert-butyl 5-oxo-1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13492214.png)
![(2S)-3-(cyclopentyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13492218.png)
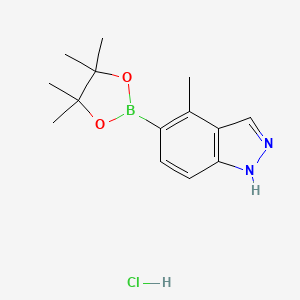
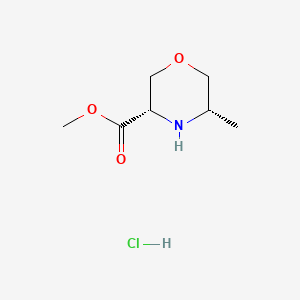
![4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride, Mixture of diastereomers](/img/structure/B13492250.png)
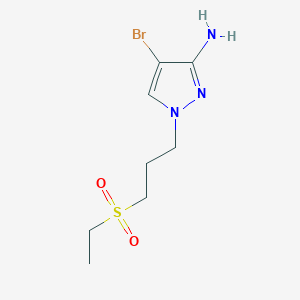
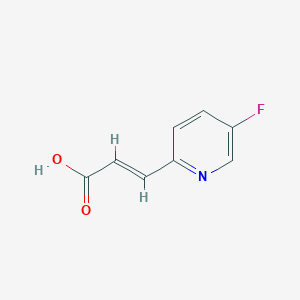
![ethyl 1-(iodomethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492275.png)

